![molecular formula C21H22N2O2 B4512315 2-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4512315.png)
2-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
This molecule belongs to a class of compounds that combine structural features of indoles and tetrahydroisoquinolines, which are of significant interest due to their biological activities and potential therapeutic applications. The synthesis and functionalization of such compounds often involve complex organic reactions aimed at introducing various functional groups to modify their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the Bischler-Napieralski reaction, Pd(II)-catalyzed intramolecular diamination, and rhodium-catalyzed C-H bond activation. For example, Ambros et al. (1988) and Ha et al. (2015) describe the synthesis of methoxy‐indoloisoquinolines and indoloisoquinolinones, respectively, showcasing methodologies that might be applicable to our compound of interest (Ambros, Angerer, & Wiegrebe, 1988); (Ha, Yao, Wang, & Zhu, 2015).
Molecular Structure Analysis
The structural analysis of similar compounds is crucial for understanding their chemical behavior and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate the precise molecular geometry and configuration, which are essential for predicting the molecule's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving such compounds can include alkylation, acylation, and cyclization, which modify the molecular skeleton to produce derivatives with varied biological activities. The choice of reaction conditions and reagents determines the specificity and yield of these transformations. For instance, the work by Kashdan et al. (1982) on tetrahydroisoquinoline synthesis highlights the complexity and diversity of reactions that such molecules can undergo (Kashdan, Schwartz, & Rapoport, 1982).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(7-methoxyindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-8-4-7-17-10-12-22(21(17)19)14-11-20(24)23-13-9-16-5-2-3-6-18(16)15-23/h2-8,10,12H,9,11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCDVSLSRENDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



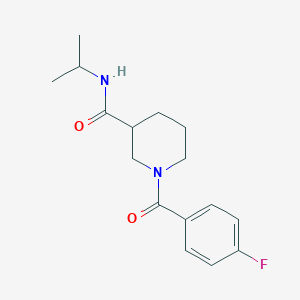
![3-{1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4512235.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B4512251.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2,5-dimethylbenzamide](/img/structure/B4512254.png)
![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)
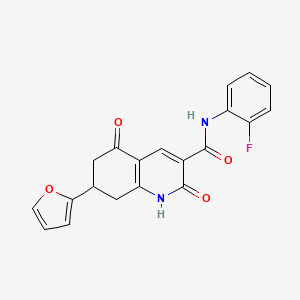

![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4512281.png)

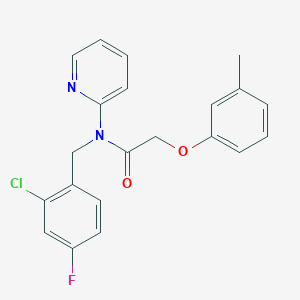
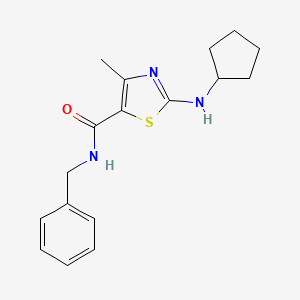
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4512321.png)
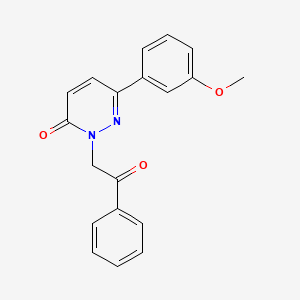
![N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512348.png)